molecular formula C18H21ClO3 B5111918 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No.: B5111918
M. Wt: 320.8 g/mol
InChI Key: ZPOCJORIOXRMFG-UHFFFAOYSA-N
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Description

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a chlorine atom, an ethyl group, and a propoxy chain linked to a methoxyphenoxy group. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps:

    Preparation of 3-(3-methoxyphenoxy)propanol: This intermediate can be synthesized by reacting 3-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Formation of 1-chloro-2-ethyl-4-hydroxybenzene: This compound can be prepared by chlorination of 2-ethylphenol.

    Etherification Reaction: The final step involves the reaction of 1-chloro-2-ethyl-4-hydroxybenzene with 3-(3-methoxyphenoxy)propanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The aromatic ring can undergo hydrogenation under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include cyclohexane derivatives.

Scientific Research Applications

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-ethylbenzene: Lacks the propoxy and methoxyphenoxy groups, making it less versatile.

    1-chloro-4-ethylbenzene: Similar structure but different substitution pattern, leading to different reactivity.

    3-(3-methoxyphenoxy)propanol: An intermediate in the synthesis of the target compound.

Uniqueness

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to its combination of functional groups, which impart specific chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-3-14-12-17(8-9-18(14)19)22-11-5-10-21-16-7-4-6-15(13-16)20-2/h4,6-9,12-13H,3,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOCJORIOXRMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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